5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide
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Overview
Description
5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxamide group, and a phenyldiazenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid.
Introduction of the Phenyldiazenyl Group: The phenyldiazenyl group can be introduced via a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with the furan ring.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the phenyldiazenyl moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine-substituted furan derivatives .
Scientific Research Applications
5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide involves its interaction with molecular targets in biological systems. The phenyldiazenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and carboxamide group may also contribute to the compound’s activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but may have different substituents.
Phenyldiazenyl derivatives: Compounds with the phenyldiazenyl group but different core structures.
Uniqueness
5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
573995-42-3 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
5-methyl-N-(4-phenyldiazenylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c1-13-7-12-17(23-13)18(22)19-14-8-10-16(11-9-14)21-20-15-5-3-2-4-6-15/h2-12H,1H3,(H,19,22) |
InChI Key |
WTCCSCJWFLOPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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